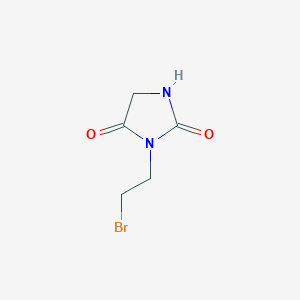

3-(2-Bromoethyl)imidazolidine-2,4-dione

Description

Historical Context and Evolution of Hydantoin (B18101) Chemistry

The history of hydantoin chemistry dates back to the 19th century. In 1861, German chemist Adolf von Baeyer first isolated the parent compound, hydantoin, during his research on uric acid. He synthesized it through the hydrogenation of allantoin, a product of uric acid metabolism. The name "hydantoin" is derived from "allantoin" and "hydro-."

A significant advancement in hydantoin synthesis was the Urech hydantoin synthesis, developed in 1873 by Friedrich Urech. This method involved the reaction of amino acids with potassium cyanate, followed by acid-catalyzed cyclization. This reaction provided a straightforward route to 5-substituted hydantoins and remains a fundamental method in organic synthesis.

Another pivotal development was the Bucherer-Bergs reaction, discovered in the early 20th century. This multicomponent reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate to produce 5,5-disubstituted hydantoins. This method is particularly valuable for creating a wide range of hydantoin derivatives from readily available starting materials.

Over the years, the chemistry of hydantoins has continued to evolve, with the development of new synthetic methodologies and a deeper understanding of their chemical properties and reactivity. This has enabled chemists to design and synthesize a vast library of hydantoin derivatives with tailored properties for various applications.

Significance of the Imidazolidine-2,4-dione Scaffold in Contemporary Medicinal Chemistry Research

The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets. The presence of two carbonyl groups and two nitrogen atoms in the five-membered ring allows for hydrogen bonding and other non-covalent interactions with proteins and enzymes.

A multitude of drugs and drug candidates across different therapeutic areas contain the hydantoin moiety. One of the most well-known examples is phenytoin, an anticonvulsant drug used in the treatment of epilepsy. Other notable examples include:

Nilutamide: An antiandrogen used in the treatment of prostate cancer.

Nitrofurantoin: An antibiotic used to treat urinary tract infections.

Dantrolene: A muscle relaxant used to treat malignant hyperthermia.

The broad spectrum of biological activities exhibited by hydantoin derivatives includes anticonvulsant, antiarrhythmic, antimicrobial, anticancer, and anti-inflammatory properties. This has spurred ongoing research into the design and synthesis of novel hydantoin-based compounds with improved efficacy and selectivity for various therapeutic targets. The ability to easily modify the substituents at the N-1, N-3, and C-5 positions of the hydantoin ring allows for the fine-tuning of their pharmacological profiles.

Overview of 3-(2-Bromoethyl)imidazolidine-2,4-dione within the Hydantoin Class and its Derivatives

Within the extensive family of hydantoin derivatives, this compound is a notable compound that serves as a valuable intermediate in organic synthesis. The presence of a reactive bromoethyl group at the N-3 position makes it a versatile building block for the introduction of the imidazolidine-2,4-dione moiety into larger molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 83514-75-4 |

| Molecular Formula | C₅H₇BrN₂O₂ |

| Molecular Weight | 207.03 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid (inferred from related compounds) |

| Melting Point | Not available |

The synthesis of this compound can be achieved through the N-alkylation of imidazolidine-2,4-dione. A general synthetic approach involves the reaction of the parent hydantoin with a suitable alkylating agent, such as 1,2-dibromoethane (B42909), in the presence of a base. For instance, a similar compound, 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, is synthesized by reacting 5,5-diphenylimidazolidine-2,4-dione with 1,2-dibromoethane in dimethylformamide (DMF) with potassium carbonate as the base. nih.gov This suggests a parallel synthetic route for the title compound.

The primary significance of this compound lies in its utility as a chemical precursor. The bromoethyl group is a good leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the hydantoin ring to various nucleophiles. This makes it a key intermediate in the synthesis of more complex molecules, including potential drug candidates. By reacting with amines, alcohols, thiols, and other nucleophiles, a wide range of N-3 substituted hydantoin derivatives can be prepared, which can then be evaluated for their biological activities.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O2/c6-1-2-8-4(9)3-7-5(8)10/h1-3H2,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEOGODDAOCYBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 2 Bromoethyl Imidazolidine 2,4 Dione and Its Analogues

Direct N-Alkylation of Imidazolidine-2,4-dione Rings

A primary and direct route to synthesize 3-(2-Bromoethyl)imidazolidine-2,4-dione and its analogues involves the N-alkylation of a pre-existing imidazolidine-2,4-dione (also known as hydantoin) ring. This method is predicated on the nucleophilic character of the nitrogen atoms within the hydantoin (B18101) ring, allowing for the introduction of an alkyl group.

Alkylation with 1,2-Dibromoethane (B42909) Precursors

The synthesis of this compound analogues can be effectively achieved through the direct N-alkylation of 5,5-disubstituted imidazolidine-2,4-diones with 1,2-dibromoethane. A notable example is the preparation of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. In this reaction, 5,5-diphenylimidazolidine-2,4-dione is treated with 1,2-dibromoethane to introduce the 2-bromoethyl group at the N-3 position of the imidazolidine (B613845) ring.

The general reaction involves heating a solution of the substituted imidazolidine-2,4-dione with 1,2-dibromoethane in the presence of a suitable base and solvent. The selection of the starting hydantoin allows for the synthesis of a variety of analogues with different substituents at the C-5 position.

Table 1: Examples of N-Alkylation of Substituted Imidazolidine-2,4-diones

| Starting Imidazolidine-2,4-dione | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 5,5-diphenylimidazolidine-2,4-dione | 1,2-dibromoethane | 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione | mdpi.com |

| Hydantoin | Ethyl bromide | 3-Ethylhydantoin | kau.edu.sa |

| 5-Methyl-5-phenylhydantoin (B155086) | n-Propyl bromide | 3-n-Propyl-5-methyl-5-phenylhydantoin | kau.edu.sa |

Role of Base Catalysis in N-Alkylation Reactions

Base catalysis is crucial in the N-alkylation of imidazolidine-2,4-dione rings. The base deprotonates the nitrogen atom of the hydantoin, typically at the more acidic N-3 position, to form a nucleophilic anion. This anion then attacks the electrophilic carbon of the alkylating agent, such as 1,2-dibromoethane, in a nucleophilic substitution reaction.

Potassium carbonate (K2CO3) is a commonly employed base for these reactions. mdpi.com It is a mild, inexpensive, and readily available base that is effective in promoting the N-alkylation. The use of K2CO3 in a solid-liquid phase system facilitates the reaction and simplifies the work-up procedure, as the excess base and its salts can be easily removed by filtration. rsc.org The basicity of K2CO3 is sufficient to deprotonate the hydantoin nitrogen without causing significant side reactions.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a significant role in the efficiency of the N-alkylation reaction. Polar aprotic solvents are generally preferred for this type of reaction. Dimethylformamide (DMF) is a frequently used solvent for the N-alkylation of imidazolidine-2,4-diones. mdpi.comresearchgate.net

DMF is a polar, aprotic solvent with a high dielectric constant, which allows it to dissolve ionic species such as the hydantoin anion and the potassium carbonate. nih.gov Its aprotic nature means it does not participate in hydrogen bonding with the nucleophile, leaving it more reactive. This enhances the rate of the SN2 reaction between the hydantoin anion and the alkylating agent. Furthermore, DMF's high boiling point allows the reaction to be conducted at elevated temperatures, which can increase the reaction rate. nih.gov

Phase-Transfer Catalysis Methods

Phase-transfer catalysis (PTC) offers an alternative and efficient method for the N-alkylation of imidazolidine-2,4-diones. kau.edu.sa This technique is particularly useful when dealing with reactants that are soluble in different phases, such as an aqueous phase containing a base and an organic phase containing the hydantoin and alkylating agent. nih.govnih.gov

In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyl (B1604629) tributyl ammonium bromide, is used. The catalyst facilitates the transfer of the deprotonated hydantoin anion from the aqueous or solid phase to the organic phase where the alkylating agent is present. This increases the concentration of the reactive anion in the organic phase, thereby accelerating the reaction rate. kau.edu.sa A study on the PTC-alkylation of hydantoin and 5-methyl-5-phenylhydantoin demonstrated the use of tetrabutylammonium bromide as a catalyst in a solid/liquid system with anhydrous potassium carbonate as the base and tetrahydrofuran (B95107) (THF) as the solvent. kau.edu.sa

Multi-Step Synthetic Procedures for Structural Elaboration

Cyclization Methods for Imidazolidine-2,4-dione Formation

One of the most common and versatile methods for the synthesis of the imidazolidine-2,4-dione ring is the Bucherer-Bergs reaction. mdpi.comencyclopedia.pubalfa-chemistry.comwikipedia.org This multicomponent reaction involves the treatment of a ketone or an aldehyde with potassium cyanide and ammonium carbonate to form a 5-substituted or 5,5-disubstituted hydantoin. encyclopedia.pubalfa-chemistry.com The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. wikipedia.org

For instance, 5,5-diphenylimidazolidine-2,4-dione, a precursor for the synthesis of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, can be synthesized from benzophenone (B1666685) via the Bucherer-Bergs reaction. mdpi.com This approach allows for the creation of a wide array of 5-substituted hydantoins by simply varying the starting carbonyl compound. semanticscholar.orgceon.rs These hydantoins can then be subjected to N-alkylation as described in the previous sections to yield the desired 3-(2-Bromoethyl) analogues.

Other cyclization methods for forming the imidazolidine-2,4-dione ring include the reaction of α-amino acids with isocyanates, followed by acid-catalyzed cyclization. mdpi.comresearchgate.net Another approach involves the reaction of dipeptides, where dual activation of an amide and a Boc-protecting group with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine (B92270) leads to the formation of highly substituted chiral hydantoins. organic-chemistry.org

Based on a comprehensive search of available scientific literature, it was not possible to find specific research data corresponding to the exact subsections requested for the chemical compound “this compound”.

Specifically, no detailed research findings or data tables could be located for the following topics:

Isotope-Labeling Approaches for Mechanistic Research:There is no available information on the application of isotope-labeling techniques specifically for the mechanistic study of this compound. General principles of using isotopic labeling for mechanistic studies are well-established in chemistry, but their specific application to this compound, including any related research findings or data, is not present in the available literature.

Due to the strict requirement to generate content that solely and thoroughly addresses these specific subsections, the article cannot be written. Providing information on general synthesis methods or unrelated mechanistic studies would violate the explicit instructions of the request. Should relevant scientific literature on these specific topics become available, the article can be generated.

Chemical Reactivity and Derivatization Pathways of 3 2 Bromoethyl Imidazolidine 2,4 Dione

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromine atom on the ethyl group of 3-(2-bromoethyl)imidazolidine-2,4-dione is a good leaving group, making this position susceptible to attack by various nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives through the formation of new carbon-heteroatom or carbon-carbon bonds.

Formation of Nitrosourea (B86855) Derivatives (e.g., from 3-(2-bromoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione)

The synthesis of related N-(2-fluoroethyl)-N-nitrosoureas has been achieved using an activated carbamate, such as 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate, which then reacts with an appropriate amine. nih.gov A plausible pathway for the bromoethyl analog would involve a similar multi-step synthesis, potentially starting with the conversion of the bromoethyl group to an aminoethyl group, followed by reaction with a suitable nitrosating agent. The spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) scaffold has been noted for its utility in medicinal chemistry, suggesting the potential for such derivatives to be of research interest. chem-soc.si

Table 1: Plausible Reaction Scheme for Nitrosourea Derivative Formation

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 3-(2-Bromoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione | Azide (B81097) salt (e.g., NaN3) | 3-(2-Azidoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione |

| 2 | 3-(2-Azidoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione | Reducing agent (e.g., H2/Pd) | 3-(2-Aminoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione |

| 3 | 3-(2-Aminoethyl)-spiro[5,9'-fluorenyl]imidazolidine-2,4-dione | Nitrosating agent (e.g., NaNO2, acid) | N-(2-(spiro[5,9'-fluorenyl]imidazolidine-2,4-dione-3-yl)ethyl)nitrosourea |

Coupling Reactions with Pyridine (B92270) Derivatives (e.g., 4-(4-nitrobenzyl)pyridine)

The electrophilic carbon of the bromoethyl group can undergo coupling reactions with nucleophilic pyridine derivatives. In a reaction with 4-(4-nitrobenzyl)pyridine (B86830), the nitrogen atom of the pyridine ring would act as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This results in the formation of a quaternary pyridinium (B92312) salt. Such reactions are fundamental in organic synthesis for creating new C-N bonds and modifying the properties of molecules.

While a specific documented reaction between this compound and 4-(4-nitrobenzyl)pyridine was not found in the provided search results, the principles of nucleophilic substitution reactions support this pathway. The reaction would likely proceed under mild heating in a polar aprotic solvent to facilitate the formation of the charged product.

Table 2: Proposed Coupling Reaction with 4-(4-nitrobenzyl)pyridine

| Reactant 1 | Reactant 2 | Product |

| This compound | 4-(4-Nitrobenzyl)pyridine | 1-(2-(2,5-dioxoimidazolidin-4-yl)ethyl)-4-(4-nitrobenzyl)pyridin-1-ium bromide |

N-Alkylation of Quinolone Rings with Bromoethyl-Substituted Imidazolidine-2,4-diones

The bromoethyl moiety of this compound can serve as an alkylating agent for heterocyclic compounds such as quinolones. The nitrogen atom in the quinolone ring can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl group to form a new N-C bond. This N-alkylation reaction is a common method for the derivatization of quinolones.

The reaction would likely be carried out in the presence of a base to deprotonate the quinolone nitrogen, thereby increasing its nucleophilicity. A polar aprotic solvent such as DMF would be a suitable medium for this type of reaction. This synthetic strategy allows for the combination of the imidazolidine-2,4-dione and quinolone pharmacophores, potentially leading to compounds with novel biological activities.

Reactions of the Imidazolidine-2,4-dione Heterocyclic Ring

The imidazolidine-2,4-dione ring itself possesses reactive sites, primarily the two carbonyl groups. These can undergo reactions typical of cyclic imides, including ring-opening and nucleophilic addition.

Ring Opening Reactions under Specific Conditions

The imidazolidine-2,4-dione ring is generally stable but can undergo ring-opening reactions under specific, often harsh, conditions. For instance, treatment with strong nucleophiles like Grignard reagents can lead to the cleavage of the amide bonds within the ring. researchgate.net The reaction of imidazolidines with isocyanates has been shown to yield different products depending on the substituents, including ring-opened urea (B33335) imines. researchgate.net

Hydrolysis with strong acids or bases at elevated temperatures can also lead to the opening of the heterocyclic ring, yielding substituted amino acid derivatives. The specific products of such reactions would depend on the nature of the substituents on the imidazolidine-2,4-dione ring and the reaction conditions employed.

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl carbons of the imidazolidine-2,4-dione ring are electrophilic and thus susceptible to nucleophilic attack. fiveable.memasterorganicchemistry.com This can lead to the formation of a tetrahedral intermediate. masterorganicchemistry.com The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions.

With strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents), addition to one of the carbonyl groups can occur. masterorganicchemistry.comyoutube.com This would result in the formation of a hemiaminal-like intermediate which, upon workup, could lead to a variety of products. The two carbonyl groups in the imidazolidine-2,4-dione ring may exhibit different reactivities due to the electronic effects of the substituents on the ring nitrogens.

The addition of weaker, reversible nucleophiles is also possible. masterorganicchemistry.com The outcome of these reactions is often controlled by thermodynamic factors. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which can then be protonated. youtube.com

Strategies for Structural Diversification on the Imidazolidine (B613845) Scaffold (e.g., at C-3 and C-5 positions)

The presence of a reactive bromoethyl group at the N-3 position and the potential for substitution at the C-5 position make this compound an attractive starting material for the synthesis of a wide array of derivatives. The strategic modification of these positions is a key approach in the development of new chemical entities with tailored properties.

Derivatization at the C-3 Position via the Bromoethyl Group

The bromoethyl moiety at the N-3 position is a prime site for introducing structural diversity through nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl groups enhances the electrophilicity of the terminal carbon of the ethyl chain, making it susceptible to attack by a variety of nucleophiles.

One documented pathway involves the reaction of 3-(2-bromoethyl)hydantoin derivatives with potassium thioacetate, followed by hydrolysis to yield the corresponding 3-(2-mercaptoethyl)hydantoins. This transformation highlights the utility of the bromoethyl group as a handle for introducing sulfur-containing functionalities.

Further diversification can be achieved by reacting this compound with a range of nucleophiles. For instance, alkylation of primary or secondary amines with the bromoethyl group can lead to the formation of N-substituted aminoethyl derivatives. This reaction is a common strategy for linking the imidazolidine-2,4-dione core to other pharmacophores or functional groups. However, the potential for overalkylation exists, where the newly formed secondary or tertiary amine reacts further with the starting material. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor mono-alkylation.

Another powerful strategy for derivatization at the C-3 position is the conversion of the bromoethyl group to an azidoethyl group by reaction with sodium azide. The resulting 3-(2-azidoethyl)imidazolidine-2,4-dione is a key precursor for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This highly efficient and regioselective reaction allows for the facile conjugation of the imidazolidine-2,4-dione scaffold to a wide variety of alkyne-containing molecules, enabling the rapid generation of large compound libraries. researchgate.net

The following table summarizes potential derivatization reactions at the C-3 position:

| Nucleophile | Reagents and Conditions | Product Functional Group |

| Thioacetate | Potassium thioacetate, followed by hydrolysis | Mercaptoethyl |

| Amines (Primary/Secondary) | R1R2NH, base | Aminoethyl |

| Azide | Sodium azide | Azidoethyl |

| Cyanide | Sodium or potassium cyanide | Cyanoethyl |

| Phenoxides | ArOH, base | Phenoxyethyl |

These reactions provide access to a diverse set of functional groups at the terminus of the C-3 side chain, each of which can be selected to modulate the physicochemical and biological properties of the final compound.

Derivatization at the C-5 Position

The C-5 position of the imidazolidine-2,4-dione ring is another key site for structural modification. A common and effective method for introducing diversity at this position is the Knoevenagel condensation of a hydantoin (B18101) with an aromatic aldehyde. This reaction, typically catalyzed by a base such as piperidine (B6355638) or sodium acetate, leads to the formation of a 5-arylideneimidazolidine-2,4-dione. While this approach is generally applied to unsubstituted hydantoins, it can be adapted for substrates already functionalized at the N-3 position.

The resulting 5-arylidene derivatives can serve as intermediates for further transformations. For example, reaction with diazomethane (B1218177) can lead to the formation of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com This strategy allows for the construction of more complex, three-dimensional scaffolds.

Another advanced strategy for functionalizing the C-5 position is through palladium-catalyzed direct C-H arylation. While this has been demonstrated for imidazoles, the principles could be extended to the imidazolidine-2,4-dione system. This method would allow for the direct coupling of aryl halides to the C-5 position, offering a powerful tool for creating derivatives with diverse aromatic substituents.

The Mannich reaction represents another potential route for C-5 functionalization, particularly for introducing aminomethyl groups. This three-component reaction involves an active hydrogen compound (in this case, the C-5 position of the hydantoin), formaldehyde, and a primary or secondary amine. While typically applied to N-unsubstituted hydantoins, its application to 3-substituted derivatives could provide a direct route to C-5 aminomethylated products.

The following table outlines potential strategies for diversification at the C-5 position:

| Reaction Type | Reagents and Conditions | Key Intermediate/Product |

| Knoevenagel Condensation | Aromatic aldehyde, base (e.g., piperidine) | 5-Arylideneimidazolidine-2,4-dione |

| Spirocyclization | Diazomethane on 5-arylidene derivative | Spiro[imidazolidine-pyrazoline]-2,4-dione |

| Direct C-H Arylation | Aryl halide, Palladium catalyst, base | 5-Aryl-imidazolidine-2,4-dione |

| Mannich Reaction | Formaldehyde, primary/secondary amine | 5-(Aminomethyl)imidazolidine-2,4-dione |

The combination of derivatization strategies at both the C-3 and C-5 positions of this compound provides a powerful platform for the generation of a vast chemical space of novel imidazolidine-2,4-dione derivatives with potential applications in various fields of chemical and biological research.

Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been instrumental in determining the precise solid-state structure of derivatives of 3-(2-Bromoethyl)imidazolidine-2,4-dione. For the closely related compound, 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, these studies have provided a wealth of information.

The central imidazolidine (B613845) ring in 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione is not perfectly flat. mdpi.comnih.goviucr.org It exhibits a slight ruffling, with a root-mean-square deviation of 0.0192 Å from the mean plane. mdpi.comnih.goviucr.org This deviation indicates that the atoms of the ring are alternately positioned above and below this plane, resulting in a subtly puckered conformation. nih.gov The planarity of the C1/C2/N1/C3/N2 ring is within 0.0254 (13) Å. nih.gov

In the case of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings attached at the C5 position are significantly rotated out of the mean plane of the imidazolidine ring. mdpi.comnih.goviucr.org The dihedral angles between the imidazolidine ring and the phenyl rings are 63.60 (8)° and 76.4 (1)°, respectively. mdpi.comnih.goviucr.org This orientation minimizes steric hindrance between the bulky phenyl groups and the core ring structure.

The crystal packing of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione is stabilized by a network of intermolecular interactions. These include N-H⋯O and C-H⋯O hydrogen bonds, which play a crucial role in forming a three-dimensional network. mdpi.comnih.goviucr.org Specifically, N2—H2⋯O2 hydrogen bonds lead to the formation of inversion dimers. nih.gov These dimers are further connected into layers by C4—H4A⋯O1 hydrogen bonds. nih.gov Additionally, C-H⋯π(ring) interactions are observed, where hydrogen atoms interact with the electron clouds of the phenyl rings, further contributing to the stability of the crystal lattice. mdpi.comnih.goviucr.org These layers are ultimately joined into a three-dimensional structure by C8—H8⋯O1 hydrogen bonds and C10—H10⋯Cg(C12–C17) interactions. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are vital for confirming the molecular structure of this compound and its analogs in various states.

For the ¹H-NMR spectrum, the protons of the ethyl group would be expected to show characteristic signals. The CH₂ group attached to the bromine atom would likely appear as a triplet at a lower field due to the deshielding effect of the electronegative bromine. The CH₂ group attached to the nitrogen atom of the imidazolidine ring would also present as a triplet. The protons on the imidazolidine ring itself would have distinct chemical shifts.

In the ¹³C-NMR spectrum, distinct peaks for each carbon atom in a unique chemical environment would be anticipated. The carbonyl carbons (C=O) of the imidazolidine ring would resonate at the lowest field, typically in the range of 150-180 ppm. mdpi.com The carbons of the ethyl group would appear at a higher field, with the carbon bonded to bromine being more deshielded than the one bonded to nitrogen. The carbons within the imidazolidine ring would have chemical shifts influenced by their bonding to nitrogen and carbonyl groups.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₂-CH₂-Br | Downfield | Triplet |

| N-CH₂-CH₂-Br | Mid-field | Triplet |

| Ring CH₂ | Mid-field | Singlet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2, C4) | 150 - 180 |

| Ring C5 | 40 - 60 |

| N-CH₂ | 30 - 50 |

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Based on data from similar imidazolidine-2,4-dione structures, the following vibrational frequencies can be predicted. mdpi.comceon.rs

A strong absorption band for the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹. mdpi.com The C-H stretching vibrations of the ethyl and imidazolidine ring methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The most prominent peaks in the spectrum would be due to the carbonyl (C=O) stretching vibrations of the dione, which are typically observed as two distinct bands in the range of 1700-1780 cm⁻¹. mdpi.comceon.rs The C-N stretching vibrations would be found in the fingerprint region, and the C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium-Strong |

| C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1700 - 1780 | Strong |

| C-N Stretch | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry would confirm its molecular mass and provide valuable insights into its structural composition through the characteristic cleavage of its chemical bonds.

The molecular formula of this compound is C₅H₇BrN₂O₂. The expected molecular weight can be calculated using the atomic masses of its constituent elements, considering the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of almost equal intensity separated by two mass units.

Expected Molecular Ion Peaks:

For C₅H₇⁷⁹BrN₂O₂: ~221.97 g/mol

For C₅H₇⁸¹BrN₂O₂: ~223.97 g/mol

Upon electron ionization, the molecule would lose an electron to form a molecular ion ([M]⁺), which then undergoes fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway for this compound is proposed based on the analysis of related imidazolidinone structures. researchgate.net

A primary fragmentation event would likely be the cleavage of the C-Br bond, which is relatively weak, leading to the loss of a bromine radical. Another significant fragmentation could involve the cleavage of the bond between the imidazolidine ring and the ethyl side chain. The fragmentation of the imidazolidine-2,4-dione ring itself is also expected.

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure of Fragment |

| 222/224 | [C₅H₇BrN₂O₂]⁺ | Molecular Ion |

| 143 | [C₅H₇N₂O₂]⁺ | Loss of Br radical |

| 114 | [C₃H₂N₂O₂]⁺ | Imidazolidine-2,4-dione ring |

| 108/110 | [C₂H₄Br]⁺ | Bromoethyl cation |

| 99 | [C₃H₃N₂O]⁺ | Fragment from ring cleavage |

Note: The data in this table is hypothetical and based on predicted fragmentation patterns for a molecule of this structure, informed by general principles of mass spectrometry and data from similar compounds. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms Preclinical and in Vitro Focus

Antimicrobial Activity Research

Research into the antimicrobial properties of imidazolidine-2,4-dione and its derivatives has revealed a broad spectrum of activity against various pathogens.

In Vitro Screening against Bacterial Strains

Derivatives of imidazolidine-2,4-dione have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds possess antimicrobial activities, with some exhibiting significant inhibitory effects against pathogenic strains like Staphylococcus aureus and Escherichia coli researchgate.net. For instance, certain 5,5-diphenylimidazolidine-2,4-dione derivatives have demonstrated notable antibacterial action . Similarly, novel series of thiazolidine-2,4-dione carboxamides and amino acid derivatives have shown weak to moderate activity against Gram-negative bacteria researchgate.net. The antibacterial activity of some thiazolidine-2,4-dione hybrids has been reported to be similar to or even higher than reference drugs such as oxacillin (B1211168) and cefuroxime (B34974) nih.gov.

Table 1: In Vitro Antibacterial Activity of Imidazolidine-2,4-dione Analogs

| Bacterial Strain | Activity Level | Compound Type |

|---|---|---|

| Staphylococcus aureus | Moderate to Significant | Imidazolidine-2,4-dione derivatives |

| Escherichia coli | Moderate | Imidazolidine-2,4-dione derivatives researchgate.net |

| Gram-negative bacteria | Weak to Moderate | Thiazolidine-2,4-dione carboxamides researchgate.net |

| Gram-positive bacteria | Significant | Thiazolidine-2,4-dione hybrids nih.gov |

In Vitro Screening against Fungal Strains

The antifungal potential of imidazolidine-2,4-dione analogs has been investigated against a range of fungal pathogens. These include common yeasts like Candida albicans and various non-albicans Candida species, as well as the emerging multidrug-resistant pathogen Candida auris mdpi.comnih.govresearchgate.net. Research has also extended to molds such as Aspergillus spp. and Rhizopus arrhizus mdpi.com. Some imidazolidine-2,4-dione compounds have demonstrated promising antifungal activity against these strains nih.gov. The evaluation of new antifungal agents is particularly crucial given the rise of drug-resistant fungal infections nih.gov.

Table 2: In Vitro Antifungal Activity Spectrum of Imidazolidine-2,4-dione Analogs

| Fungal Strain | Activity Noted |

|---|---|

| Candida albicans | Yes researchgate.net |

| Candida non-albicans | Yes mdpi.com |

| Candida auris | Yes nih.govresearchgate.net |

| Rhizopus arrhizus | Yes mdpi.com |

| Aspergillus spp. | Yes mdpi.com |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial mechanism of action for this class of compounds is an area of active investigation. For the structurally similar thiazolidine-2,4-dione analogs, one proposed mechanism involves the inhibition of cytoplasmic Mur ligases. mdpi.com These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the compounds can disrupt cell wall formation, leading to bacterial cell death.

Anticoagulant Activity Research

The potential for imidazolidine-2,4-dione derivatives to act as anticoagulants has been explored through in vitro coagulation assays. The primary screening tests used to evaluate the intrinsic and extrinsic pathways of the coagulation cascade are the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), respectively nih.govpractical-haemostasis.comnih.gov. An extended APTT or PT indicates a delay in clotting time mdpi.com. While specific data for 3-(2-Bromoethyl)imidazolidine-2,4-dione is limited, the general approach involves assessing its effect on these clotting times in human plasma to determine any anticoagulant properties researchgate.net.

Hypoglycemic Activity Research and Related Mechanisms

Thiazolidinedione derivatives, which are structurally related to imidazolidine-2,4-diones, are known for their use as oral antidiabetic drugs nih.gov. Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.govresearchgate.net. PPAR-γ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism nih.govresearchgate.net. Activation of PPAR-γ enhances insulin (B600854) sensitivity in tissues such as adipose tissue, skeletal muscle, and the liver. researchgate.net Furthermore, these compounds promote the differentiation of preadipocytes into adipocytes, a process also linked to PPAR-γ activation nih.govelsevierpure.com. Research into imidazolidine-2,4-dione derivatives is exploring similar mechanisms for potential hypoglycemic effects.

Antioxidant Activity Investigations

The antioxidant properties of imidazolidine-2,4-dione analogs are another area of scientific inquiry. The primary mechanism investigated is the scavenging of reactive oxygen species (ROS) mdpi.com. ROS are highly reactive molecules that can cause cellular damage through oxidative stress nih.govresearchgate.net. Antioxidants can neutralize these harmful molecules. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge various radicals, such as superoxide (B77818) and hydroxyl radicals researchgate.netnih.gov. Thiazolidine-2,4-dione derivatives have demonstrated the ability to scavenge ROS, suggesting a potential role in mitigating oxidative stress mdpi.com.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Studies

A comprehensive study on a series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives was conducted to evaluate their potential as FAAH inhibitors. nih.gov This research provided valuable insights into the structure-activity relationships of this class of compounds. While the study highlighted several derivatives with interesting FAAH inhibitory activity, specific data for this compound was not explicitly detailed in the primary publication. nih.gov

The general findings of the study indicated that appropriate substitutions on the imidazolidine-2,4-dione template could lead to effective FAAH inhibitors. For instance, compounds such as 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione and 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one demonstrated significant pI50 values of 5.12 and 5.94, respectively. nih.gov These findings underscore the potential of 3-substituted imidazolidine-2,4-diones as a scaffold for the development of novel FAAH inhibitors.

Further detailed analysis of the supplementary data associated with this comprehensive study would be necessary to ascertain the precise FAAH inhibitory activity, if any, of this compound. Without access to this specific data, a quantitative assessment of its potency as an FAAH inhibitor cannot be provided at this time. The following table includes compounds from the aforementioned study to illustrate the range of activities observed within this chemical class.

| Compound Name | pI50 |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione | 5.12 |

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one | 5.94 |

Note: Data on this compound is not available in the cited literature.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

No specific ligand-receptor interaction studies involving 3-(2-Bromoethyl)imidazolidine-2,4-dione were found.

Molecular Dynamics Simulations for Analysis of Complex Kinetics and Structural Stability

There is no available data from molecular dynamics simulations to analyze the complex kinetics or structural stability of this compound when interacting with biological targets.

Computational Derivation of Structure-Activity Relationships (SAR)

A computational SAR analysis for this compound has not been identified in the surveyed literature.

Protein-Ligand Interaction Profiler (PLIP) Analysis for 3D Binding Conformations

No studies employing PLIP or similar tools to analyze the 3D binding conformations of this compound are available.

Predictive Modeling for Compound Developability (e.g., ADMET profiling, excluding direct toxicity)

There are no published predictive models detailing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound.

Advanced Analytical Methodologies in Characterization

Crystallographic Data Collection and Refinement Procedures

The elucidation of the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione was achieved through single-crystal X-ray diffraction, a definitive method for determining atomic arrangements in a crystalline solid. iucr.orgiucr.org

Data Collection: The diffraction data were meticulously collected using a Bruker SMART APEX CCD diffractometer. iucr.org The process involved multiple sets of frames to ensure comprehensive data coverage. Specifically, data were gathered from three sets of 400 frames with a 0.5° width in ω (omega) scans, and two additional sets of 800 frames with a 0.45° width in φ (phi) scans. iucr.org Each frame was exposed for a scan time of 15 seconds. iucr.org

Data Refinement: Following data collection, an absorption correction was applied using a multi-scan method (SADABS) to account for the absorption of X-rays by the crystal. iucr.org The structural refinement was performed on F², a process considered more statistically robust than refining on F. iucr.org The refinement was carried out against all reflections. Conventional R-factors (R) were based on F, with F set to zero for negative F² values, while the weighted R-factor (wR) and goodness of fit (S) were based on F². iucr.orgnih.gov Hydrogen atoms attached to carbon were positioned geometrically, while the nitrogen-bound hydrogen was located from a difference map and subsequently included as a riding contribution. iucr.orgiucr.org

Table 1: Crystallographic Data and Refinement Parameters for 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₅BrN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.7083 (5) |

| b (Å) | 8.6500 (3) |

| c (Å) | 14.1183 (5) |

| β (°) | 99.724 (1) |

| V (ų) | 1650.05 (10) |

| Z | 4 |

| Radiation Type | Mo Kα |

| Absorption Correction | Multi-scan (SADABS) |

| Refinement Method | Full-matrix least-squares on F² |

| R-factor (R[F² > 2σ(F²)]) | 0.052 |

| Weighted R-factor (wR(F²)) | 0.170 |

| Goodness-of-fit (S) | 1.06 |

Data sourced from IUCrData. iucr.org

**7.2. Interpretation of Hydrogen-Bond Geometry and Intermolecular Network Analysis

The crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione is stabilized by a complex three-dimensional network of intermolecular forces. iucr.org Analysis of this network reveals the critical role of hydrogen bonding in the solid-state architecture of imidazolidine-2,4-dione derivatives. iucr.orgnih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2⋯O2 | 0.89 | 1.98 | 2.862 (3) | 174 |

| C4—H4A⋯O1 | 0.97 | 2.49 | 3.175 (3) | 128 |

| C8—H8⋯O1 | 0.93 | 2.56 | 3.387 (3) | 148 |

| C10—H10⋯Cg3 | 0.93 | 2.85 | 3.771 (5) | 173 |

D = donor atom; H = hydrogen atom; A = acceptor atom; Cg3 is the centroid of a benzene (B151609) ring. Data sourced from IUCrData. iucr.orgnih.gov

Application of Specialized Computational Programs for Structure Determination and Validation

The successful determination and validation of the crystal structure of 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione relied on a suite of specialized computational programs, each serving a distinct function in the analytical workflow. iucr.org

APEX3 and SAINT (Bruker, 2016): The APEX3 software suite was used for the initial data collection strategy and instrument control. iucr.orgnih.gov The SAINT program was subsequently employed for cell refinement and data reduction, integrating the raw diffraction images and converting them into a list of reflection intensities. iucr.orgnih.gov

SHELXT (Sheldrick, 2015a): This program was utilized to solve the crystal structure. iucr.org It employs intrinsic phasing methods to determine the initial atomic positions from the processed diffraction data, resolving the critical "phase problem" in crystallography. iucr.org

SHELXL (Sheldrick, 2015b): Once an initial model was obtained, SHELXL was used for the full-matrix least-squares refinement of the structure against the F² data. iucr.orgiucr.org This program refines atomic positions, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction data. iucr.org

DIAMOND (Brandenburg & Putz, 2012): For visualization and generation of molecular graphics, the DIAMOND software was used. iucr.orgnih.gov This program allows for the detailed graphical representation of the molecular structure, including the depiction of intermolecular interactions like hydrogen bonds, which is crucial for analysis and publication. iucr.orgiucr.org

Use of Isotope Labeling in Analytical Studies

While specific studies employing isotope labeling for 3-(2-Bromoethyl)imidazolidine-2,4-dione are not prominently featured in the surveyed literature, this technique remains a powerful tool in analytical chemistry for structural elucidation and mechanistic investigations.

Isotope labeling involves the substitution of an atom in a molecule with one of its isotopes, such as replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H (deuterium). This substitution can provide valuable analytical data. For a compound like this compound, isotopic labeling could be theoretically applied in several ways:

NMR Spectroscopy: Incorporating ¹³C or ¹⁵N isotopes would enhance signals in ¹³C-NMR and ¹⁵N-NMR spectroscopy, respectively. This can be invaluable for assigning specific signals to atoms within the molecular structure, especially in complex molecules, and for studying molecular dynamics.

Mass Spectrometry: Labeled compounds can be used as internal standards in quantitative mass spectrometry assays, leading to more accurate measurements. Fragmentation patterns in mass spectrometry can also be more easily interpreted with the presence of heavier isotopes.

Mechanistic Studies: If the compound is used as a reactant or intermediate, labeling can help trace the metabolic or chemical pathways of the molecule, determining which bonds are broken and formed during a reaction.

Although direct applications to this compound have not been documented, the principles of isotope labeling represent a potent, albeit currently unexploited, methodology for deeper analytical investigation of this compound.

Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Biologically Active Nitrosourea (B86855) Compoundsnih.gov

The synthetic pathway to these nitrosourea compounds generally involves a two-step process. First, the bromoethyl group of the hydantoin (B18101) is converted into a primary amine via reactions such as the Gabriel synthesis or by displacement with an azide (B81097) followed by reduction. In the second step, this newly formed aminoethyl group is nitrosated using an appropriate agent like sodium nitrite (B80452) under acidic conditions. This sequence transforms the reactive bromoethyl handle into the cytotoxic N-(2-haloethyl)-N-nitrosourea functional group, yielding the final biologically active compound. nih.govnih.gov

| Step | Reactant | Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 3-(2-Bromoethyl)imidazolidine-2,4-dione | Nucleophilic substitution (e.g., with potassium phthalimide (B116566) followed by hydrolysis) | 3-(2-Aminoethyl)imidazolidine-2,4-dione |

| 2 | 3-(2-Aminoethyl)imidazolidine-2,4-dione | Nitrosation (e.g., with NaNO2/HCl) | 3-(2-(N-Nitroso)aminoethyl)imidazolidine-2,4-dione derivative |

Building Block for Novel Hybrid Molecules (e.g., Quinolone-Hydantoin Hybrids)numberanalytics.com

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new entity with potentially enhanced affinity, improved efficacy, or a dual mode of action. The imidazolidine-2,4-dione scaffold is frequently used in this approach due to its wide range of biological activities. ekb.eg

This compound and its close analogs are valuable reagents for synthesizing quinolone-hydantoin hybrids. Quinolones are a well-established class of antibacterial agents, and their fusion with a hydantoin moiety can lead to novel compounds with interesting biological profiles. In a typical synthesis, the nitrogen atom of a quinolone core acts as a nucleophile, displacing the bromide from the bromoethyl side chain of the hydantoin derivative. This reaction, often carried out in a polar aprotic solvent like DMF with a base such as potassium carbonate, efficiently links the two heterocyclic systems via a stable ethyl bridge. This strategy has been successfully employed to create libraries of trifluoromethylated quinolone-hydantoin hybrids for biological evaluation.

| Quinolone Precursor | Hydantoin Reagent | Key Reaction Conditions | Resulting Hybrid Structure Core |

|---|---|---|---|

| 6-bromo-7-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one | This compound analog | K2CO3, DMF, 80 °C | Quinolone-ethyl-imidazolidinedione |

Application in Combinatorial Chemistry and Diversity-Oriented Synthesis for Drug Discoveryorganic-chemistry.org

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful tools in modern drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. The success of these strategies relies on the use of versatile building blocks that allow for the systematic introduction of molecular diversity.

This compound is an excellent scaffold for such applications. It possesses two key features for building chemical libraries:

A Privileged Scaffold: The imidazolidine-2,4-dione (hydantoin) core is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. ekb.eg

A Reactive Handle: The bromoethyl side chain provides a specific point for chemical modification. This electrophilic group can be reacted with a vast array of nucleophilic building blocks to generate a diverse library of derivatives.

In a combinatorial or parallel synthesis approach, the core scaffold can be reacted with libraries of amines, thiols, alcohols, or other nucleophiles to create a large collection of N-3 substituted hydantoins, each with a unique side chain. This allows chemists to systematically explore the structure-activity relationship (SAR) around the hydantoin core, optimizing for potency and other desired properties. This strategy facilitates the efficient discovery of new lead compounds for various therapeutic targets.

| Nucleophile Class | Example Nucleophile | Resulting Linkage | Potential Side Chain |

|---|---|---|---|

| Primary Amines | Morpholine | C-N Bond | -ethyl-morpholine |

| Thiols | Thiophenol | C-S Bond | -ethyl-thiophenyl |

| Alcohols/Phenols | Phenol | C-O Bond (Ether) | -ethyl-phenoxy |

| Carboxylates | Sodium Acetate | C-O Bond (Ester) | -ethyl-acetate |

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Imidazolidine-2,4-dione Analogues with Tailored Reactivity

A primary avenue for future research lies in the rational design and synthesis of novel analogues of 3-(2-Bromoethyl)imidazolidine-2,4-dione. By systematically modifying the bromoethyl moiety and the imidazolidine-2,4-dione scaffold, researchers can fine-tune the molecule's reactivity and specificity. For instance, the bromine atom can be substituted with other leaving groups to modulate its electrophilicity, thereby controlling its reactivity towards biological nucleophiles. Furthermore, substitutions at other positions of the imidazolidine-2,4-dione ring could be explored to enhance target binding affinity and selectivity. This approach could lead to the development of a library of compounds with a wide range of chemical properties, suitable for various research and therapeutic applications.

Deeper Mechanistic Studies of Molecular Interactions and Biological Pathways

While the imidazolidine-2,4-dione core is present in various biologically active compounds, the specific molecular interactions and biological pathways influenced by this compound remain largely uninvestigated. Future studies should focus on elucidating the mechanism of action of this compound and its derivatives. This would involve identifying specific protein targets through techniques such as affinity chromatography and proteomics. Subsequent biochemical and cellular assays would be crucial to validate these interactions and understand their functional consequences. A deeper understanding of how the bromoethyl group contributes to target engagement and modulation of biological pathways will be instrumental in guiding the development of more potent and selective therapeutic agents.

Development of Innovative Synthetic Methodologies for the Imidazolidine-2,4-dione Scaffold

The synthesis of this compound and its analogues can be further optimized through the development of innovative synthetic methodologies. While methods for the synthesis of related compounds like 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione have been reported, exploring more efficient, scalable, and environmentally friendly synthetic routes is a key research direction. iucr.org This could involve the use of novel catalysts, microwave-assisted synthesis, or flow chemistry techniques to improve reaction yields and reduce reaction times. The development of versatile synthetic strategies will not only facilitate the production of this compound but also enable the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.